molecular formula C14H18ClN3O2 B3431228 Triadimenol A CAS No. 89482-17-7

Triadimenol A

Cat. No. B3431228
CAS RN: 89482-17-7
M. Wt: 295.76 g/mol
InChI Key: BAZVSMNPJJMILC-STQMWFEESA-N
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Description

Triadimenol is a triazole fungicide . It is a metabolite of triadimefon, formed by the reduction of a carbonyl group to the corresponding alcohol . It is used for research and development purposes .


Synthesis Analysis

Triadimenol is a metabolite of triadimefon, a broad-spectrum chiral triazole fungicide . It is formed by the reduction of a carbonyl group to the corresponding alcohol . A method for the enantioselective determination of triadimefon and its metabolite triadimenol in edible vegetable oil has been developed using gel permeation chromatography and ultraperformance convergence chromatography/tandem triple quadrupole mass spectrometry .


Molecular Structure Analysis

Triadimenol is a mixture of two diastereomers, isomer A (erythro-configuration, SS- and RR-form) and isomer B (threo-configuration, RS- and SR-form) . Its molecular formula is C14H18ClN3O2 and its molecular weight is 295.765 .


Chemical Reactions Analysis

The oxidative degradation of triadimenol has been investigated using the photo-Fenton reaction . The degradation rates were strongly influenced by the iron (Fe2+) ions and hydrogen peroxide (H2O2) concentrations, and the initial concentration of triadimefon .


Physical And Chemical Properties Analysis

Triadimenol has a molecular weight of 295.765 . Its melting point is 380.99 K . The thermogravimetry and differential scanning calorimetry method was used to examine the physical and chemical processes occurring under high temperatures in the air atmosphere .

Mechanism of Action

Triadimenol and triadimefon act as systemic fungicides by blocking fungal ergosterol biosynthesis . The mechanism of action of these fungicides is the inhibition of demethylation .

Safety and Hazards

Triadimenol is harmful if swallowed and is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing dust, avoid contact with skin and eyes, and to use only outdoors or in a well-ventilated area .

Future Directions

The ubiquitous occurrence of triadimefon in aquatic environments and potential adverse effects on aquatic organisms have resulted in global concerns . Researches about toxic effects and mechanisms of triadimefon on invertebrate are needed . Meanwhile, researches about toxic effects and environmental exposure of chiral monomers are also required .

properties

IUPAC Name

(1S,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVSMNPJJMILC-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904096, DTXSID101044618
Record name erythro-Triadimenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70585-35-2, 89482-17-7, 89497-66-5
Record name Triadimenol, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triadimenol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089482177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythro-Triadimenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1RS,2SR)-Triadimenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIADIMENOL, ERYTHRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL415E9UMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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